Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic small molecule characterized by a benzothiophene core functionalized with a sulfamoyl group linked to a 3,4,5-trimethoxyphenyl moiety and an ethyl ester at the 2-position. The 3,4,5-trimethoxyphenyl group contributes significant polarity due to three methoxy oxygen atoms, which act as hydrogen bond acceptors, while the ethyl ester enhances lipophilicity compared to methyl esters.
Properties
IUPAC Name |
ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S2/c1-5-28-20(22)18-19(13-8-6-7-9-16(13)29-18)30(23,24)21-12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11,21H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNPTCCULKPYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:
-
Formation of the Benzothiophene Core:
- The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to its structural similarity to known pharmacophores.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: can be compared with other benzothiophene derivatives and sulfonamide-containing compounds.
Uniqueness:
- The combination of a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl moiety is unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Substituent on Benzothiophene | Sulfamoyl Group Substituent | Ester Group | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|---|---|---|
| Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) | None | 3,4,5-Trimethoxyphenyl | Ethyl | ~437* | ~3.0† | ~85‡ |
| Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0285) | 4-Fluoro | 3,4,5-Trimethoxyphenyl | Ethyl | 469.51 | 3.5618 | 85.366 |
| Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0085) | None | 4-Methylphenyl | Ethyl | 375.46 | Not reported | Not reported |
| Mthis compound (G226-0037) | None | 3,4,5-Trimethoxyphenyl | Methyl | 437.49 | Not reported | Not reported |
| Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Parchem) | None | 3-Methylphenyl | Ethyl | ~375§ | Not reported | Not reported |
*Estimated based on G226-0037 (methyl ester analog) with adjustment for ethyl substitution.
†Inferred from fluorinated analog (G226-0285), assuming fluorine increases logP by ~0.5 units.
‡Assumed similar to G226-0285 due to shared trimethoxyphenyl and ester groups.
§Approximated from G226-0085, which shares the ethyl ester and methylphenyl substitution.
Key Findings:
Impact of Fluorination (G226-0285 vs. Target):
The addition of a 4-fluoro substituent on the benzothiophene ring increases molecular weight by ~32 g/mol and elevates logP (3.56 vs. ~3.0 for the target), suggesting enhanced lipophilicity. Fluorine may also improve metabolic stability and binding affinity through hydrophobic interactions or electronegative effects .
Trimethoxyphenyl vs. Methylphenyl Substituents (Target vs. G226-0085/Parchem):
The 3,4,5-trimethoxyphenyl group in the target compound introduces three methoxy groups, increasing polarity and hydrogen-bonding capacity compared to methylphenyl analogs (G226-0085, Parchem). This likely enhances solubility and target engagement in polar active sites, such as tubulin’s colchicine-binding domain, where trimethoxyphenyl derivatives are well-studied .
Ester Group Variation (Target vs. G226-0037):
Replacing the ethyl ester (target) with a methyl ester (G226-0037) reduces molecular weight by ~14 g/mol. Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may influence membrane permeability and bioavailability .
Positional Isomerism (G226-0085 vs. Parchem): The 4-methylphenyl (G226-0085) and 3-methylphenyl (Parchem) analogs demonstrate how substituent position affects steric and electronic interactions. Para-substitution may allow better alignment with target binding pockets compared to meta-substitution .
Biological Activity
Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, analogs have been evaluated against the NCI-60 cancer cell line panel. Compounds similar in structure demonstrated significant growth inhibition across various cancer types with GI50 values often in the nanomolar range.
| Compound | Cancer Cell Lines | GI50 (nM) |
|---|---|---|
| Compound 5 | Multiple (including leukemia and colon) | 10.0 - 90.9 |
| Compound 6 | Prostate cancer (PC3) | <10.0 |
| Compound 13 | Breast cancer (T-47D) | >100 |
These findings indicate that modifications to the benzothiophene structure can enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation .
The mechanism of action for these compounds appears to involve interaction with tubulin, leading to disruption of microtubule dynamics. This was evidenced by immunofluorescence studies showing altered beta-tubulin patterns and signs of mitotic catastrophe in treated cells . The ability of these compounds to overcome P-glycoprotein-mediated resistance also highlights their potential as effective anticancer agents .
In Vitro Studies
A detailed study evaluated the cytotoxic effects of this compound analogs in vitro. The results indicated that these compounds significantly inhibited cell proliferation in various human cancer cell lines. The most potent analogs exhibited GI50 values below 10 nM in prostate cancer cells, demonstrating their potential as therapeutic agents .
In Vivo Studies
While specific in vivo data on this compound is limited, related compounds have shown promising results in animal models. These studies suggest that similar structural motifs may translate into effective therapeutic profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
